2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

Catalog No.
S889228
CAS No.
1203499-22-2
M.F
C17H29IN2OSi
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidi...

CAS Number

1203499-22-2

Product Name

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

IUPAC Name

tert-butyl-[[1-(3-iodo-5-methylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane

Molecular Formula

C17H29IN2OSi

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C17H29IN2OSi/c1-13-9-15(18)16(19-10-13)20-8-7-14(11-20)12-21-22(5,6)17(2,3)4/h9-10,14H,7-8,11-12H2,1-6H3

InChI Key

PJHJANDHAXJAJT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)I

Canonical SMILES

CC1=CC(=C(N=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)I

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine is a complex organic compound with the molecular formula C17H29IN2OSi and a molecular weight of 432.41 g/mol. This compound features a pyridine ring that is substituted with an iodine atom, a methyl group, and a pyrrolidine ring that is further substituted with a tert-butyldimethylsilyloxy group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields including chemistry, biology, and medicine .

Due to its functional groups:

  • Formation of the Pyrrolidine Ring: The synthesis often begins with the cyclization of appropriate precursors to form the pyrrolidine ring.
  • Introduction of the Tert-Butyldimethylsilyloxy Group: This involves protecting a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
  • Iodination of the Pyridine Ring: The iodination can be achieved using iodine and an oxidizing agent.
  • Coupling Reactions: The final step typically involves coupling the pyrrolidine derivative with the iodinated pyridine under suitable conditions.

Research into the biological activity of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine suggests potential therapeutic properties. The compound's structural features may influence its interactions with biological targets, making it a candidate for drug discovery. Its iodine atom and pyrrolidine ring play crucial roles in binding affinity and specificity, while the tert-butyldimethylsilyloxy group may enhance solubility and stability .

The synthesis of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine typically involves several steps:

  • Cyclization Reaction: To form the pyrrolidine ring from suitable precursors.
  • Protection of Hydroxyl Group: Using tert-butyldimethylsilyl chloride.
  • Iodination: Employing iodine and an oxidizing agent for the pyridine ring.
  • Final Coupling: Combining the pyrrolidine derivative with the iodinated pyridine .

This compound has several notable applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Investigated for its potential interactions with biomolecules.
  • Medicinal Chemistry: Explored as a lead compound in drug discovery efforts.
  • Industrial Use: Utilized in developing novel materials and as a reagent in various processes .

Studies on 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine have focused on its interactions with specific molecular targets. The unique structural features contribute to its binding properties, which can vary based on the context of use. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural similarities with 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine:

Compound NameStructural Features
2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridineContains fluorine instead of methyl group
tert-butyl 3-[(3-iodo-5-methylpyridin-2-yloxy)methyl]pyrrolidine-1-carboxylateFeatures a carboxylate group
4-[(3-[(tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)methyl]-2-chloro-3-(dimethoxymethyl)pyridineContains chlorine and methoxy groups

Uniqueness

The uniqueness of 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine lies in its combination of structural features, particularly the iodine atom, pyrrolidine ring, and tert-butyldimethylsilyloxy group. These attributes confer specific chemical reactivity and biological activity that distinguish it from similar compounds, making it an interesting subject for further research in medicinal chemistry and organic synthesis .

Dates

Modify: 2023-08-16

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